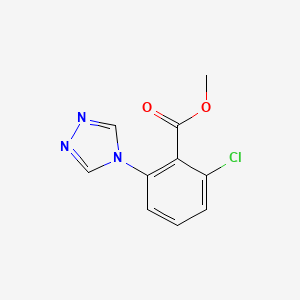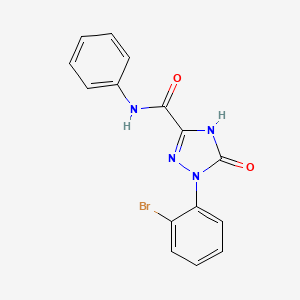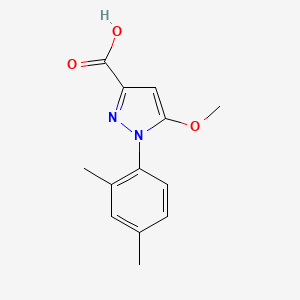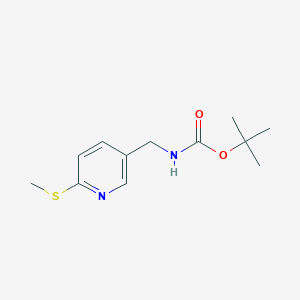
(4-Butoxyphenyl)(pyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Butoxyphényl)(pyridin-3-yl)méthanone est un composé organique appartenant à la classe des cétones aromatiques. Il présente un groupe butoxy attaché à un cycle phényle, qui est ensuite lié à un groupe pyridin-3-yle par une liaison méthanone.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la (4-Butoxyphényl)(pyridin-3-yl)méthanone peut être réalisée par plusieurs méthodes. Une approche courante implique la réaction de la 4-butoxybenzaldéhyde avec la 3-acétylpyridine en présence d'une base telle que l'hydroxyde de potassium (KOH) dans l'éthanol. La réaction se déroule généralement sous reflux, conduisant à la formation du produit souhaité .
Méthodes de production industrielle
La production industrielle de la (4-Butoxyphényl)(pyridin-3-yl)méthanone peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer l'efficacité et le rendement du processus. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir des produits de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
(4-Butoxyphényl)(pyridin-3-yl)méthanone subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le groupe cétone en un alcool.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions communs
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) sont utilisés.
Substitution : Des réactifs comme les halogènes (par exemple, le brome) ou les nucléophiles (par exemple, les amines) peuvent être utilisés dans des conditions appropriées.
Principaux produits formés
Oxydation : Acides carboxyliques ou aldéhydes.
Réduction : Alcools.
Substitution : Divers composés aromatiques substitués en fonction des réactifs utilisés.
Applications de recherche scientifique
Chimie : Elle sert d'intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Les dérivés du composé peuvent présenter une activité biologique, ce qui en fait un candidat pour le développement de médicaments.
Médecine : La recherche sur ses propriétés pharmacologiques pourrait conduire à de nouveaux agents thérapeutiques.
Industrie : Elle peut être utilisée dans la production de matériaux avancés présentant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de la (4-Butoxyphényl)(pyridin-3-yl)méthanone dépend de son application spécifique. Dans les systèmes biologiques, elle peut interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, en modulant leur activité. Les voies exactes impliquées peuvent varier, mais comprennent généralement la liaison aux sites actifs ou la modification de la conformation des protéines .
Applications De Recherche Scientifique
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of (4-Butoxyphenyl)(pyridin-3-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation .
Comparaison Avec Des Composés Similaires
Composés similaires
(4-Fluorophényl)(pyridin-4-yl)méthanone : Structure similaire, mais avec un atome de fluor au lieu d'un groupe butoxy.
(2-Aminopyrimidin-4-yl)(pyridin-4-yl)méthanone : Contient un fragment aminopyrimidine au lieu d'un groupe butoxyphényle.
Unicité
(4-Butoxyphényl)(pyridin-3-yl)méthanone est unique en raison de la présence du groupe butoxy, qui peut influencer sa réactivité chimique et ses propriétés physiques. Cela la distingue d'autres composés similaires et pourrait s'avérer utile dans des applications spécifiques où ces propriétés sont avantageuses.
Propriétés
Formule moléculaire |
C16H17NO2 |
|---|---|
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
(4-butoxyphenyl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C16H17NO2/c1-2-3-11-19-15-8-6-13(7-9-15)16(18)14-5-4-10-17-12-14/h4-10,12H,2-3,11H2,1H3 |
Clé InChI |
VSASHPIKXGCOTB-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C(=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(3-Fluoro-2-thiabicyclo[3.1.0]hexa-1(5),3-dien-6-yl)piperazine](/img/structure/B11806529.png)




![2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B11806548.png)





